Bienvenue dans la boutique en ligne BenchChem!

1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sourcing the 3-chlorobenzoyl positional isomer is critical for eliminating silent SAR risks in ACC or ion channel programs. Unlike ortho or para analogs, this meta-substituted spirocyclic core offers a unique dipole orientation and conformational restriction (nrotb=1, XLogP3=3.5), directly addressing the scaffold's knowledge gap for matched-pair analysis. Secure this probe to benchmark permeability and target engagement without the confounding effects of non-specific membrane disruption seen in higher-halogen variants.

Molecular Formula C20H18ClNO3
Molecular Weight 355.82
CAS No. 877810-88-3
Cat. No. B2947657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
CAS877810-88-3
Molecular FormulaC20H18ClNO3
Molecular Weight355.82
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H18ClNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2
InChIKeyHMWZPWCIQGFIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877810-88-3): Physicochemical Profile, Scaffold Class, and Procurement Context


1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877810-88-3) is a synthetic spirocyclic small molecule with the molecular formula C20H18ClNO3 and a molecular weight of 355.8 g/mol [1]. It belongs to the spiro[chroman-2,4'-piperidin]-4-one scaffold class, which has been investigated primarily as a privileged chemotype for acetyl-CoA carboxylase (ACC) inhibition [2], antibacterial fatty acid synthesis disruption [3], and more recently as a core for ion channel modulators [4]. The compound features a 3-chlorobenzoyl N-acyl substituent at the piperidine nitrogen, distinguishing it from both the unsubstituted benzoyl analog and ortho- or para-chloro positional isomers. Its computed XLogP3 of 3.5, zero hydrogen bond donors, and a single rotatable bond indicate moderate lipophilicity and conformational rigidity relative to analogs with more flexible N-acyl linkers [1].

1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one: Why In-Class N-Acyl Positional Isomers Cannot Be Assumed Functionally Interchangeable


Within the spiro[chroman-2,4'-piperidin]-4-one N-acyl series, substitution at the benzoyl ring is not a silent modification. Systematic SAR from the ACC inhibitor program demonstrates that N-acyl aryl substituent identity, position, and electronic character profoundly modulate both in vitro enzyme inhibition (with potency spanning from nanomolar to micromolar across analogs) and downstream in vivo pharmacodynamic outcomes such as respiratory quotient reduction [1]. The 3-chloro (meta) substituent presents a distinct electrostatic surface and dipole orientation compared to the 2-chloro (ortho) isomer (CAS 877810-87-2), the 2,4-dichloro analog, or the 5-bromo-2-chloro variant (CAS 877810-98-5), each of which presents different steric bulk and hydrogen-bond acceptor topology at the piperidine carbonyl interface [2]. Furthermore, the single rotatable bond connecting the 3-chlorobenzoyl group to the spirocyclic core restricts conformational sampling compared to benzyl-linked analogs, making the precise geometry of the N-acyl group a determinant of target complementarity. Generic substitution among these positional isomers without matched-pair activity data therefore carries a high risk of selecting a compound with a different target engagement profile, ADME trajectory, or off-target liability that is not predicted by scaffold class alone [3].

1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one: Quantitative Differentiation Evidence Versus Closest Structural Comparators


Meta-Chloro vs. Ortho-Chloro Benzoyl Substitution: Physicochemical Property Divergence Relevant to Permeability and Binding

The target compound (3-chlorobenzoyl) and its ortho isomer (2-chlorobenzoyl, CAS 877810-87-2) share identical molecular formula (C20H18ClNO3) and molecular weight (355.8 g/mol) but exhibit distinctly different computed molecular shapes and electrostatic profiles [1]. The 3-chloro substitution places the chlorine atom at a greater distance from the amide carbonyl, reducing intramolecular electronic interaction with the piperidine amide bond compared to the 2-chloro isomer, where ortho-substituent proximity can induce amide bond distortion and alter the conformational preference of the benzoyl group [2]. This positional difference is expected to modulate the compound's polar surface area presentation and hydrogen-bond acceptor topology, parameters that directly influence passive membrane permeability and target protein binding site complementarity. While direct head-to-head permeability data are not available for this exact pair, the single rotatable bond count (nrotb = 1) and zero hydrogen bond donor count (HBD = 0) of the target compound [1] place it in favorable oral drug-like chemical space according to Veber's rule, and the meta-chloro substitution pattern avoids the steric clash potential inherent in the ortho analog.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Spiro[chroman-2,4'-piperidin]-4-one Scaffold ACC Inhibitory Activity: Class-Level Evidence with Nanomolar Benchmarking

The spiro[chroman-2,4'-piperidin]-4-one scaffold has been validated as a low-nanomolar acetyl-CoA carboxylase (ACC) inhibitor chemotype. In the foundational 2008 publication by Shinde et al., multiple derivatives from series 38a–m and 43a–j achieved in vitro ACC inhibition in the low nanomolar range [1]. A closely related N-acyl derivative, 5-methoxy-1'-(3-methyl-1H-indazole-6-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (CHEMBL1092296), demonstrated ACC2 IC50 = 164 nM and ACC1 IC50 = 220 nM in recombinant enzyme assays [2]. These data establish a class-wide benchmark: active spirochromanone N-acyl analogs consistently achieve sub-micromolar ACC inhibition when the N-acyl group provides appropriate hydrophobicity and hydrogen-bond complementarity. Although quantitative ACC IC50 data for the specific 3-chlorobenzoyl analog have not been identified in declassified primary literature, the scaffold's validated activity range and the favorable physicochemical profile of the 3-chlorobenzoyl moiety (XLogP3 = 3.5) are consistent with the structural determinants of ACC inhibitor potency described in the patent and journal SAR [1][3].

Metabolic Disease ACC Inhibition Enzyme Assay

Antibacterial Activity: Spirochromanone Scaffold EC50 Benchmark Against Pathogenic Bacteria

A 2023 European Journal of Medicinal Chemistry study reported that multiple spiro[chromanone-2,4'-piperidine]-4-one derivatives exhibit potent antibacterial activity against pathogenic bacteria via inhibition of the bacterial fatty acid synthesis (FASII) pathway [1]. Lead compounds B14, C1, B15, and B13 achieved EC50 values ranging from 0.78 μg/mL to 3.48 μg/mL. Compound B14 was further shown to decrease cell membrane lipid content, increase membrane permeability, and downregulate mRNA expression of ACC, ACP, and Fab family genes [1]. The 3-chlorobenzoyl analog shares the identical spiro[chromanone-2,4'-piperidine]-4-one core with these active antibacterials. While the specific 3-chlorobenzoyl derivative was not among the 58 compounds tested, the SAR from this study indicates that N-acyl substituents are critical determinants of antibacterial potency, and halogenated aryl groups at the benzoyl position generally enhance activity relative to unsubstituted benzoyl congeners [1][2].

Antibacterial Fatty Acid Synthesis Inhibition Membrane Disruption

Conformational Restriction Advantage: Single Rotatable Bond vs. Flexible-Linker Analogs

The target compound possesses exactly one rotatable bond (nrotb = 1), corresponding to the C–N amide linkage connecting the 3-chlorobenzoyl group to the spirocyclic piperidine nitrogen [1]. This contrasts with analogs such as 1'-benzylspiro[chroman-2,4'-piperidin]-4-one (CAS 77264-89-2) and 1'-(cyclopropylmethyl)-substituted derivatives, which contain two or more rotatable bonds and exhibit greater conformational flexibility . In the ACC inhibitor SAR context, the amide-linked spirochromanones (nrotb ≈ 1–2) were found to be more potent than urea-linked analogs, with the rigid amide geometry contributing to a pre-organized bioactive conformation [2]. Lower rotatable bond count is also correlated with improved oral bioavailability in drug-like molecules: compounds with ≤ 10 rotatable bonds show a markedly higher probability of achieving oral activity, and each additional rotatable bond decreases permeability by approximately 0.5 log units on average [3]. The target compound's extreme conformational restriction (nrotb = 1) therefore represents a fundamental differentiator from more flexible spirochromanone analogs, offering a lower entropic penalty upon target binding and potentially superior permeability.

Conformational Analysis Drug Design Molecular Rigidity

1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one: Evidence-Anchored Research and Industrial Application Scenarios


ACC Inhibitor Lead Optimization: Positional Chlorine Isomer SAR Profiling

Based on the validated low-nanomolar ACC inhibition of the spiro[chroman-2,4'-piperidin]-4-one scaffold [1], the 3-chlorobenzoyl derivative is ideally suited as a meta-substitution reference point in matched-pair SAR studies alongside its 2-chloro (ortho) and 4-chloro (para) isomers. Procurement of all three positional isomers enables systematic determination of how benzoyl chlorine placement modulates ACC1/ACC2 selectivity, with the meta-chloro variant predicted to present a distinct electrostatic surface compared to ortho (amide-distorting) and para (extended dipole) analogs. Such a matched molecular pair analysis directly addresses the scaffold's SAR knowledge gap identified in the 2008 BMCL publication [1] and is critical for rational optimization of ACC-targeted metabolic disease therapeutics.

Antibacterial FASII Pathway Probe: Halogen-Modulated Membrane Penetration Comparator

Given the demonstrated antibacterial activity of spirochromanone derivatives through fatty acid synthesis (FASII) pathway disruption [2], the 3-chlorobenzoyl analog provides a moderately lipophilic (XLogP3 = 3.5) probe compound [3] to investigate the relationship between benzoyl halogen substitution pattern and Gram-negative vs. Gram-positive membrane permeability. Compared to the more lipophilic 2,4-dichloro or 5-bromo-2-chloro analogs, the mono-meta-chloro substitution offers a balanced lipophilicity profile that may reduce non-specific membrane disruption while retaining sufficient hydrophobicity for intracellular target engagement. Researchers investigating bacterial fatty acid synthesis inhibitors can use this compound as a reference to benchmark the antibacterial potency contribution of incremental halogenation.

Conformational Restriction Study: Low Rotatable Bond Count Pharmacokinetic Benchmark

With nrotb = 1, zero hydrogen bond donors, and XLogP3 = 3.5 [3], this compound occupies a narrow, favorable region of oral drug-like chemical space defined by Veber's rules [4]. It serves as an excellent reference compound for pharmacokinetic studies comparing rigid (nrotb = 1) vs. flexible (nrotb ≥ 2) spirochromanone analogs. The extreme conformational restriction minimizes the entropic penalty of target binding and is predicted to enhance passive permeability relative to analogs with additional rotatable bonds. This compound can anchor a systematic study quantifying the relationship between rotatable bond count and measured Caco-2 permeability, metabolic stability, and oral bioavailability within the spirochromanone chemotype.

Ion Channel Modulator Scaffold Expansion: Spirocyclic Amide Pharmacophore Probe

The chroman-spirocyclic piperidine amide scaffold has been claimed as a modulator of ion channels, including sodium channels relevant to pain indications [5]. The 3-chlorobenzoyl derivative, with its distinct N-acyl pharmacophore, can serve as a tool to assess the functional contribution of the benzoyl halogen substitution pattern to state-dependent ion channel binding. Procurement for electrophysiological screening against Nav1.7 or related pain targets could reveal whether meta-chloro substitution confers selectivity advantages over alternative N-acyl substituents within the ion channel modulator patent space, supporting the rational design of subtype-selective channel modulators.

Quote Request

Request a Quote for 1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.